2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid
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Overview
Description
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group, a dimethylaminoethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of dimethylaminoethanethiol with methylphosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphinic acids and their derivatives, such as:
- Methylphosphinic acid
- Ethylphosphinic acid
- Phenylphosphinic acid
Uniqueness
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid is unique due to the presence of both a dimethylaminoethyl group and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
CAS No. |
34256-71-8 |
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Molecular Formula |
C5H14NO2PS |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(dimethylamino)ethylsulfanyl-methylphosphinic acid |
InChI |
InChI=1S/C5H14NO2PS/c1-6(2)4-5-10-9(3,7)8/h4-5H2,1-3H3,(H,7,8) |
InChI Key |
XUZNMPMJAGVYED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSP(=O)(C)O |
Origin of Product |
United States |
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